4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid
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Description
4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid is a useful research compound. Its molecular formula is C16H14BrNO4S and its molecular weight is 396.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid” contains a sulfonylamino group and a benzoic acid moiety, which are common functional groups in many bioactive compounds. These groups might interact with various proteins or enzymes in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. The compound might inhibit or activate its targets, leading to changes in cellular functions. The presence of the bromophenyl group might suggest potential interactions with aromatic amino acids in protein targets .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways affected by this compound. Based on its structure, it might be involved in pathways related to the targets it interacts with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. The presence of the benzoic acid moiety might suggest potential for metabolism via phase II conjugation reactions .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances might influence the action, efficacy, and stability of the compound. For example, the compound might be more stable and effective under certain pH conditions .
Properties
IUPAC Name |
4-[[(E)-2-(3-bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4S/c1-11-9-13(16(19)20)5-6-15(11)18-23(21,22)8-7-12-3-2-4-14(17)10-12/h2-10,18H,1H3,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNLSGSMHCNRMU-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C=CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)/C=C/C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.